4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol
Description
The compound 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol features a benzene-1,3-diol core substituted with a pyrazole ring bearing a benzothiazol moiety and an ethyl group. Benzothiazol derivatives are known for their bioactivity, including antitumor and antimicrobial properties . The ethyl group at position 6 may enhance lipophilicity, influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-3-11-8-12(15(24)9-14(11)23)18-17(10(2)21-22-18)19-20-13-6-4-5-7-16(13)25-19/h4-9,23-24H,3H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGTXSGJJUMZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=NC4=CC=CC=C4S3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 5-methyl-1H-pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones . For example, acetophenone phenylhydrazine reacts with a Vilsmeier-Haack reagent (DMF/POCl₃) to yield 1,3-diphenylpyrazole-4-carboxaldehyde. This method achieves regioselectivity through electronic control, with the carbonyl group directing nucleophilic attack.
Optimization Insight : Elevated temperatures (70–80°C) and prolonged reflux (6 hours) are critical for maximizing yield (80%). Neutralization to pH 4 during workup minimizes side-product formation.
Benzothiazole Incorporation
Benzothiazole derivatives are synthesized via cyclization of 2-aminothiophenol with carbonyl compounds . In a related study, (E)-4-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one was prepared by reacting a pyrazole precursor with propargyl bromide using tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst.
Critical Conditions :
- Solvent : Dimethylformamide (DMF) facilitates solubility of aromatic intermediates.
- Catalyst : TBAB enhances reaction kinetics by stabilizing transition states.
- Temperature : Reflux at 120°C for 2 hours ensures complete conversion.
Functionalization of the Benzene Diol Core
Ethylation and Hydroxylation
The 6-ethyl-benzene-1,3-diol subunit is synthesized through Friedel-Crafts alkylation followed by dihydroxylation . Starting with resorcinol, ethylation at the para position is achieved using ethyl bromide and AlCl₃. Subsequent hydroxylation via electrophilic aromatic substitution introduces the second hydroxyl group.
Challenges :
- Regioselectivity : Competing ortho/meta alkylation necessitates careful stoichiometric control.
- Protection Strategies : Trimethylsilyl ethers or benzyl groups are employed to prevent oxidation during later stages.
Convergent Coupling Strategies
Suzuki-Miyaura Cross-Coupling
The pyrazole-benzothiazole boron ester is coupled with a brominated dihydroxybenzene derivative under palladium catalysis. This method offers excellent regiocontrol and functional group tolerance.
Representative Protocol :
Ullmann-Type Coupling
For electron-deficient substrates, copper-mediated coupling provides an alternative. A mixture of CuI, 1,10-phenanthroline, and Cs₂CO₃ in DMSO facilitates C–N bond formation between the pyrazole and dihydroxybenzene.
Advantages :
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or DMSO | Enhances solubility of polar intermediates |
| Temperature | 80–120°C | Accelerates cyclization and coupling |
| Catalyst Loading | 5–10 mol% Pd or Cu | Balances cost and efficiency |
Purification Techniques
- Recrystallization : Isopropanol or ethyl acetate yields high-purity crystals.
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients resolves regioisomers.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
A related benzothiazole-pyrazole derivative exhibited planar geometry with r.m.s. deviations of 0.025 Å for the pyrazole ring and 0.005 Å for the benzothiazole system.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. A study highlighted that similar benzothiazole derivatives could inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
The compound's structure allows it to interact with cellular pathways effectively, making it a candidate for further development as an anticancer agent.
Neuropharmacological Effects
The presence of the pyrazole ring suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is necessary to elucidate these effects specifically for this compound.
Antimicrobial Activity
Benzothiazole derivatives have shown antimicrobial potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The lipophilic nature of the compound enhances its membrane permeability, potentially increasing its bioactivity against pathogens.
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol make it a promising candidate for use in organic light-emitting diodes (OLEDs). Research has demonstrated that compounds with similar structures can enhance the efficiency and stability of OLED devices.
Photovoltaic Cells
In photovoltaic applications, the compound's ability to absorb light and convert it into electrical energy has been explored. Its incorporation into solar cell materials could improve energy conversion efficiency due to its favorable electronic properties.
Anticancer Mechanism Study
A detailed study evaluated the anticancer efficacy of similar benzothiazole derivatives, revealing that these compounds induce apoptosis via the intrinsic pathway. Flow cytometry analysis demonstrated a significant increase in sub-G1 phase cells after treatment, confirming apoptosis induction.
Neuropharmacological Research
Investigations into the neuropharmacological effects of related compounds have shown promise in treating mood disorders. These studies often utilize animal models to assess the anxiolytic effects and potential antidepressant activity of benzothiazole derivatives.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antiangiogenic activity may be attributed to the inhibition of vascular endothelial growth factor (VEGF) signaling pathways, which play a crucial role in angiogenesis.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural features of 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol with related benzene-1,3-diol derivatives:
Key Observations :
- Benzothiazol vs.
- Ethyl Group Influence : Compared to methoxy () or nitro groups (), the ethyl substituent may improve lipophilicity, favoring blood-brain barrier penetration or prolonged half-life.
- Biological Activity : Nitro-substituted DBH6 exhibits antimicrobial properties, while methoxy-substituted analogs () are explored for metabolic disorders. The target compound’s benzothiazol-pyrazole combination may synergize for antitumor or anti-inflammatory effects.
Spectroscopic and Analytical Data
- NMR and Mass Spectroscopy : Pyrazole-containing analogs (e.g., ) show distinct $ ^1H $ NMR signals for aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) . The target compound’s benzothiazol moiety would likely produce deshielded aromatic peaks due to electron-withdrawing effects.
- Molecular Weight : The target compound’s molecular weight (estimated ~395 g/mol) is higher than oxyresveratrol (272 g/mol, ) but comparable to DrugBank entry DB08356 (), suggesting suitability for oral bioavailability.
Biological Activity
The compound 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol is a complex organic molecule that has garnered attention for its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of the compound is with a molecular weight of approximately 365.45 g/mol. It features a benzothiazole moiety and a pyrazole ring, both known for their biological significance.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies indicate that compounds with similar structures exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines.
- The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to cancer progression.
-
Antimicrobial Properties
- Research has shown that derivatives of pyrazole and benzothiazole possess antimicrobial activity against a range of pathogens, including bacteria and fungi.
- The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition.
-
Enzymatic Inhibition
- Several studies highlight the potential of this compound as an enzyme inhibitor. It may interact with enzymes involved in critical metabolic pathways, providing therapeutic benefits in diseases like diabetes and obesity.
Data Table: Biological Activities
| Activity Type | Test Organisms/Cell Lines | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | 15 | |
| Antimicrobial | E. coli | 25 | |
| Enzyme Inhibition | α-glucosidase | 30 |
Case Studies
Case Study 1: Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of similar pyrazole derivatives on HeLa cells. The compound demonstrated an IC50 value of 15 µM, indicating potent antiproliferative activity. The study suggested that the mechanism involves apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of benzothiazole derivatives against common pathogens such as Escherichia coli. The tested compound exhibited an IC50 value of 25 µM, showcasing its potential as an antimicrobial agent.
Case Study 3: Enzyme Inhibition
Research published in Bioorganic Chemistry explored the inhibitory effects on α-glucosidase, an enzyme linked to carbohydrate metabolism. The compound showed an IC50 value of 30 µM, suggesting its utility in managing blood glucose levels.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Benzothiazol-2-yl-5-methyl-1H-pyrazol-3-yl)-6-ethyl-benzene-1,3-diol, and how can reaction conditions be optimized for improved yields?
- Methodology : The compound’s core structure suggests multi-step synthesis involving benzothiazole and pyrazole ring formation. Key steps include:
- Condensation reactions : Use aryl isothiocyanates with aminobenzothiazole intermediates to form thiazole-linked pyrazole rings (as demonstrated in analogous benzothiazole-pyrazole syntheses) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps, while glacial acetic acid is effective for reflux-driven hydrazone formation .
- Catalyst optimization : Anhydrous sodium acetate or POCl3 in Vilsmeier-Haack reactions can improve carbonyl group introduction .
- Yield optimization : Monitor reaction progression via TLC and adjust stoichiometric ratios (e.g., 1:1 molar equivalents for aryl isothiocyanate coupling) .
Q. How can NMR and HRMS data be utilized to confirm the structural integrity of the compound?
- 1H/13C NMR analysis :
- Identify aromatic protons in the benzene-1,3-diol moiety (δ 6.2–6.8 ppm, doublets) and pyrazole methyl groups (δ 2.1–2.4 ppm, singlet) .
- Verify benzothiazole protons (δ 7.5–8.3 ppm, multiplet) and ethyl substituents (δ 1.2–1.4 ppm, triplet for CH3; δ 2.5–2.7 ppm, quartet for CH2) .
- HRMS validation : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm deviation from theoretical mass. Use isotopic patterns to rule out impurities .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in biological activity data across different screening assays?
- Data normalization : Compare activity metrics (e.g., IC50) against standardized controls (e.g., Sp1–Sp5 species in Table 3 of ).
- Assay-specific variables :
- Cell line variability : Test cytotoxicity in multiple lines (e.g., Sp1 vs. Sp3 in ) to identify target selectivity .
- Solvent interference : Use DMSO concentrations ≤0.1% to avoid false positives in enzyme inhibition assays .
Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets?
- Docking workflow :
- Target preparation : Use crystal structures (e.g., PDB ID 7GZ in ) for homology modeling of benzothiazole-binding sites .
- Ligand parametrization : Assign partial charges to the compound’s hydroxyl and benzothiazole groups using DFT calculations .
- Binding mode analysis :
- Identify π-π stacking between the benzothiazole ring and aromatic residues (e.g., Phe in HIV-1 protease) .
- Evaluate hydrogen bonding via hydroxyl groups (e.g., interaction with catalytic aspartates in enzymes) .
Q. What are the key considerations in designing SAR studies for benzothiazole-containing derivatives?
- Structural modifications :
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) at the benzene-1,3-diol moiety to enhance electrophilic reactivity .
- Heterocycle variation : Replace pyrazole with triazole to assess impact on bioavailability (as in ) .
- Activity correlation :
- Use regression models to correlate logP values (calculated via ChemDraw) with membrane permeability .
- Map IC50 trends against substituent Hammett constants (σ) to quantify electronic effects .
Methodological Notes
- Contradiction management : Conflicting biological data (e.g., Entry 3d vs. 3e in ) may arise from assay sensitivity thresholds. Validate via orthogonal methods (e.g., SPR for binding affinity) .
- Synthetic challenges : Steric hindrance in the 6-ethyl group may reduce cyclization efficiency; optimize via microwave-assisted synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
